[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester
Overview
Description
This compound, also known as tert-butyl N-{[(2,2-difluoroethyl)carbamoyl]methyl}carbamate , is a specialty chemical with the molecular formula C9H16F2N2O3 . It is offered by several suppliers for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 238.23 .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.2±0.1 g/cm3 and a predicted boiling point of 380.4±42.0 °C at 760 mmHg . The molecular weight is 238.23 .Scientific Research Applications
Synthetic and Crystallographic Studies
(2,2-Difluoro-ethylcarbamoyl)-methyl-carbamic acid tert-butyl ester has been studied for its crystallographic properties. For instance, (Kant, Singh, & Agarwal, 2015) explored the synthesis and characterization of a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. The compound was characterized through various techniques, including X-ray diffraction, revealing interesting crystal packing and intermolecular interactions.
Chemical Synthesis Applications
In the realm of chemical synthesis, derivatives of tert-butyl carbamates, like the compound , are significant. For example, (Li et al., 2006) studied the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates. This research highlights the mild and effective reaction conditions in the presence of various acid-sensitive groups, demonstrating the compound's utility in complex chemical synthesis.
Material Science and Polymer Chemistry
In material science and polymer chemistry, tert-butyl carbamates and related esters have shown utility. For instance, (Sanda, Kamatani, & Endo, 2001) discussed the synthesis and ring-opening polymerization of amino acid-derived cyclic carbonates with tert-butyl esters. This research is crucial for developing new polymers with specific physical and chemical properties.
properties
IUPAC Name |
tert-butyl N-[2-(2,2-difluoroethylamino)-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O3/c1-9(2,3)16-8(15)13-5-7(14)12-4-6(10)11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCZMAQVHULBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154580 | |
Record name | 1,1-Dimethylethyl N-[2-[(2,2-difluoroethyl)amino]-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1414642-52-6 | |
Record name | 1,1-Dimethylethyl N-[2-[(2,2-difluoroethyl)amino]-2-oxoethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414642-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-[(2,2-difluoroethyl)amino]-2-oxoethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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